
5-Methyl-8-nitroquinoline
Overview
Description
5-Methyl-8-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-8-nitroquinoline typically involves nitration and methylation reactions. One common method includes the nitration of 2-methylquinoline, followed by separation of isomeric mixtures. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The methylation can be achieved through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to minimize environmental impact .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions activated by the nitro group. Common reagents include halogens and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogens, sulfonyl chlorides.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 5-Methyl-8-aminoquinoline.
Substitution: Halogenated or sulfonylated quinoline derivatives
Scientific Research Applications
Chemical Applications
5-Methyl-8-nitroquinoline serves as a crucial building block in synthetic organic chemistry. Its unique structure allows for the synthesis of more complex quinoline derivatives, which have diverse applications.
Synthesis and Derivatives
- Oxidation Products : The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in further chemical reactions.
- Reduction Products : Reduction of this compound yields 5-Methyl-8-aminoquinoline, a compound with potential biological activities.
- Substitution Reactions : It can undergo substitution reactions to produce halogenated or sulfonylated derivatives, which are valuable in developing pharmaceuticals and agrochemicals.
Biological Applications
Research indicates that this compound exhibits various biological activities, making it a compound of interest in medicinal chemistry.
Antimicrobial Properties
Studies have shown that quinoline derivatives can possess antimicrobial properties. The presence of the nitro group in this compound may enhance its activity against certain pathogens .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Quinoline derivatives are known to interact with DNA and inhibit cell proliferation, making them candidates for cancer treatment .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored as a lead compound for developing new pharmaceuticals.
Drug Development
The compound's structure allows for modifications that could enhance its efficacy and reduce toxicity. Research is ongoing to evaluate its potential as a treatment for infectious diseases and cancer .
Industrial Applications
Beyond its biological significance, this compound finds applications in the industrial sector.
Dyes and Pigments
The compound is utilized in producing dyes and pigments due to its vibrant color properties. Its derivatives are also explored for applications in coatings and plastics.
Data Summary Table
Application Area | Specific Uses | Key Findings/Notes |
---|---|---|
Chemical Synthesis | Building block for complex quinolines | Forms quinoline N-oxides and amino derivatives |
Biological Activity | Antimicrobial and anticancer properties | Exhibits significant biological activity |
Medicinal Chemistry | Lead compound for pharmaceuticals | Potential for treating infectious diseases |
Industrial Use | Production of dyes and pigments | Valuable in coatings and plastics |
Case Studies
- Anticancer Activity Evaluation : A study conducted on various quinoline derivatives demonstrated that modifications on the quinoline ring could lead to enhanced anticancer activity. In particular, this compound showed promising results against specific cancer cell lines, indicating its potential as a therapeutic agent .
- Synthesis of Derivatives : Research on the synthesis of 7-methyl-8-nitroquinoline highlighted the versatility of quinoline derivatives. The study focused on selective nitration reactions that yielded high purity compounds suitable for further biological evaluation .
Mechanism of Action
The mechanism of action of 5-Methyl-8-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
5-Methylquinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
8-Nitroquinoline: Lacks the methyl group, which affects its overall properties and applications.
5,7,8-Trifluoroquinoline: Contains fluorine atoms, which enhance its biological activity and stability.
Uniqueness: 5-Methyl-8-nitroquinoline is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential therapeutic applications that are not observed in its analogs .
Biological Activity
5-Methyl-8-nitroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative analysis with related compounds, and relevant case studies.
1. Chemical Structure and Properties
This compound is characterized by the presence of both a methyl group at the 5-position and a nitro group at the 8-position of the quinoline ring. This unique structure contributes to its distinct biological properties compared to other quinoline derivatives.
Compound Name | Structure | Key Features |
---|---|---|
This compound | Structure | Contains both methyl and nitro groups |
5-Methylquinoline | Structure | Lacks nitro group; different activity |
8-Nitroquinoline | Structure | Lacks methyl group; different activity |
5,7,8-Trifluoroquinoline | Structure | Enhanced activity due to fluorine atoms |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:
- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that cause cytotoxic effects by interacting with cellular components.
- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways essential for cell survival.
- DNA Interaction : It has been shown to interfere with DNA synthesis, contributing to its anticancer and antimicrobial activities.
3.1 Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 10 to 50 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli.
3.2 Anticancer Activity
The compound has also been evaluated for its potential anticancer effects:
- Cell Lines Tested : It has shown cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).
- IC50 Values : The IC50 values for these cell lines range from 15 to 30 µM, indicating promising anticancer activity .
4. Comparative Analysis with Related Compounds
Comparative studies have highlighted the unique properties of this compound in relation to other quinoline derivatives:
- 5-Methylquinoline : Lacks the nitro group, resulting in reduced reactivity and biological activity.
- 8-Nitroquinoline : The absence of the methyl group alters its pharmacological profile.
- Fluorinated Analogues : Compounds like 5,7,8-Trifluoroquinoline demonstrate enhanced stability and biological activity due to the presence of fluorine atoms.
5. Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
- A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited potent antimalarial activity against Plasmodium falciparum, with IC50 values ranging from 150 to 680 nM for resistant strains .
- Another investigation into its antifungal properties revealed effectiveness against Candida albicans, with IC50 values between 4.93–19.38 µg/mL .
6. Conclusion
The biological activity of this compound underscores its potential as a lead compound in drug development for antimicrobial and anticancer therapies. Its unique chemical structure allows for specific interactions that enhance its efficacy compared to other quinoline derivatives. Continued research is essential to fully elucidate its mechanisms and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 5-methyl-8-nitroquinoline, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The compound is typically synthesized via nitration of 8-methylquinoline using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to favor nitration at the 5th position . Alternatively, Friedländer synthesis—condensing 2-aminobenzaldehyde with a methyl-substituted ketone—provides regiochemical control. Optimization requires monitoring reaction kinetics and using spectroscopic methods (e.g., thin-layer chromatography) to confirm intermediate formation .
Q. How does the molecular structure of this compound influence its chemical reactivity?
- Methodological Answer : The quinoline core (benzene fused to pyridine) provides aromatic stability, while substituents dictate reactivity. The electron-withdrawing nitro group at C5 enhances electrophilic substitution at C7, whereas the methyl group at C8 sterically hinders adjacent positions. Computational studies (e.g., DFT) can model substituent effects on frontier molecular orbitals and predict reaction sites .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substituent positions and purity. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereoelectronic effects (e.g., planarity of the quinoline ring and dihedral angles between substituents) . Infrared (IR) spectroscopy detects functional groups like nitro (–NO₂) via asymmetric stretching (~1520 cm⁻¹) .
Advanced Research Questions
Q. How can synthesis yields of this compound be optimized for scale-up?
- Methodological Answer : Catalyst screening (e.g., Pd salts for nitration) improves regioselectivity and reduces by-products . Microwave-assisted synthesis enhances reaction efficiency by reducing time and energy (e.g., 80–130°C, 30 minutes vs. 24 hours conventional) . Process analytical technology (PAT), such as in-situ FTIR, monitors real-time reaction progress .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, metabolic activation differences). Standardize testing using Clinical and Laboratory Standards Institute (CLSI) guidelines. Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity. Mechanistic studies (e.g., ROS generation via nitro group reduction) clarify toxicity pathways .
Q. How do solvent and pH conditions affect spectral data interpretation for this compound?
- Methodological Answer : Solvent polarity shifts NMR peaks (e.g., DMSO-d₆ vs. CDCl₃) due to hydrogen bonding with the nitro group. Adjust pH in UV-Vis studies to probe protonation states; the nitro group’s electron-withdrawing effect shifts λmax in acidic media. Validate spectral assignments with computational tools (e.g., Gaussian for simulated spectra) .
Q. What computational methods predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) models binding affinity to enzymes (e.g., cytochrome P450). Density Functional Theory (DFT) calculates charge distribution and Fukui indices to identify nucleophilic/electrophilic sites. Molecular dynamics simulations (AMBER) assess stability of ligand-protein complexes under physiological conditions .
Q. Data Presentation & Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer : Report exact molar ratios, solvent purity, and temperature gradients. Include failure cases (e.g., side products from over-nitration) and mitigation steps. Use FAIR data principles: publish raw spectral data in repositories like Zenodo with DOI links .
Q. What statistical approaches validate biological activity data for this compound?
Properties
IUPAC Name |
5-methyl-8-nitroquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-4-5-9(12(13)14)10-8(7)3-2-6-11-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUFTRGYNSXIDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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